molecular formula C10H13N3S B2884590 N,N-diethylthieno[3,2-d]pyrimidin-4-amine CAS No. 16234-52-9

N,N-diethylthieno[3,2-d]pyrimidin-4-amine

Cat. No.: B2884590
CAS No.: 16234-52-9
M. Wt: 207.3
InChI Key: OHPVHZKUXSWMQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethylthieno[3,2-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrimidines. It has the chemical formula C10H13N3S and a molecular weight of 207.30.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethylthieno[3,2-d]pyrimidin-4-amine involves multiple steps. One common method includes the reaction of 2-aminothiophene with diethyl malonate in the presence of a base. The resulting product is then reacted with hydrazine hydrate and acetic acid to obtain the desired compound. Another approach involves heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

N,N-diethylthieno[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst or nucleophiles (e.g., NH3, OH-) under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can produce a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has shown excellent antitumor, anti-inflammatory, and antiviral activities.

    Medicine: It is being investigated for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.

    Industry: It may be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism of action of N,N-diethylthieno[3,2-d]pyrimidin-4-amine is not fully understood. it is suggested that the compound exerts its biological activity by inhibiting certain enzymes and proteins in the body. This inhibition can lead to the suppression of tumor growth, reduction of inflammation, and antiviral effects. The molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

N,N-diethylthieno[3,2-d]pyrimidin-4-amine can be compared with other similar compounds, such as:

    Thienopyrimidines: These compounds share a similar core structure and exhibit various biological activities, including anticancer and anti-inflammatory effects.

    Pyrimidines: These are a broader class of compounds that include many biologically active molecules, such as nucleotides and certain drugs.

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique biological activities and potential therapeutic applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and biological activities make it a valuable subject of research, with promising applications in chemistry, biology, medicine, and industry.

Biological Activity

N,N-diethylthieno[3,2-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, supported by data tables and relevant research findings.

Structure and Synthesis

The compound belongs to the thieno[3,2-d]pyrimidine class, which has been the focus of numerous studies for their potential therapeutic applications. The synthesis of this compound involves various chemical reactions including nucleophilic substitutions and coupling reactions that introduce different substituents at the 4-position of the thienopyrimidine core.

Antimalarial Activity

Recent studies have demonstrated that derivatives of thieno[3,2-d]pyrimidines exhibit potent antimalarial activity against Plasmodium falciparum and Plasmodium berghei. For instance, a series of 4-substituted thieno[3,2-d]pyrimidines were evaluated for their efficacy against the erythrocytic and hepatic stages of malaria. Among these, compounds with alkylamine groups at position 4 showed enhanced activity with EC50 values around 5 µM for P. berghei .

CompoundEC50 (µM)Activity Type
10c5Hepatic P. berghei
10d15Hepatic P. berghei
10g15Hepatic P. berghei

VEGFR-2 Inhibition

This compound derivatives have also been investigated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2). One notable compound demonstrated an IC50 value of 2.6 µM against VEGFR-2, indicating strong potential for therapeutic applications in cancer treatment by inhibiting angiogenesis .

CompoundIC50 (µM)Target
9d2.6VEGFR-2/KDR

Antitumor Activity

In vitro studies have shown that certain thieno[3,2-d]pyrimidine derivatives exhibit significant antiproliferative effects across various cancer cell lines. For example, a compound from this class demonstrated an IC50 value of approximately 10 nM against multiple cancer types in the NCI-60 cell line panel .

CompoundIC50 (nM)Cancer Type
4~10Various (NCI-60)

The biological activity of this compound is attributed to its ability to modulate key biological pathways. For instance, docking studies have provided insights into its interaction with the active site of VEGFR-2, suggesting a competitive inhibition mechanism . Additionally, its role as a negative allosteric modulator at dopamine D2 receptors has been established through functional assays .

Case Studies

  • Antimalarial Efficacy : A study involving a series of thieno[3,2-d]pyrimidine derivatives highlighted the compound's ability to inhibit both sexual and asexual stages of malaria parasites effectively. The introduction of specific substituents at position 4 was crucial for enhancing antiplasmodial activity .
  • Cancer Treatment Potential : The evaluation of thieno[3,2-d]pyrimidine derivatives against various cancer cell lines revealed that certain analogues could overcome drug resistance mechanisms typically associated with chemotherapy agents like paclitaxel .

Properties

IUPAC Name

N,N-diethylthieno[3,2-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3S/c1-3-13(4-2)10-9-8(5-6-14-9)11-7-12-10/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHPVHZKUXSWMQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=NC2=C1SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.